molecular formula C8H17Cl3N2O4 B14700226 N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid CAS No. 14927-87-8

N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid

Cat. No.: B14700226
CAS No.: 14927-87-8
M. Wt: 311.6 g/mol
InChI Key: NFNKXNJMFLBLMV-YGCVIUNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid involves several steps. One common method includes the reaction of butan-2-one with isonicotinic acid hydrazide in the presence of perchloric acid . The reaction conditions typically involve a stainless steel jar containing stainless steel balls, which is shaken for 30 minutes at 25 Hz using a mixer mill. The mixture is then allowed to evaporate slowly at room temperature .

Chemical Reactions Analysis

N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition and elimination reactions, where it reacts with nucleophiles to form substituted products

Comparison with Similar Compounds

N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of perchloric acid, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

14927-87-8

Molecular Formula

C8H17Cl3N2O4

Molecular Weight

311.6 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid

InChI

InChI=1S/C8H16Cl2N2.ClHO4/c1-3-8(2)11-12(6-4-9)7-5-10;2-1(3,4)5/h3-7H2,1-2H3;(H,2,3,4,5)/b11-8+;

InChI Key

NFNKXNJMFLBLMV-YGCVIUNWSA-N

Isomeric SMILES

CC/C(=N/N(CCCl)CCCl)/C.OCl(=O)(=O)=O

Canonical SMILES

CCC(=NN(CCCl)CCCl)C.OCl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.